Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt

Description

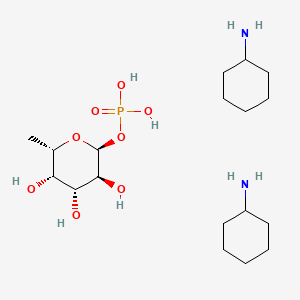

Alpha-L-(-)-fucose 1-phosphate di(cyclohexylammonium) salt is a phosphorylated derivative of the deoxyhexose sugar L-fucose. Its structure comprises an α-L-fucose moiety linked to a phosphate group at the 1-position, stabilized by two cyclohexylammonium counterions. This compound is critical in studying fucose metabolism, particularly in enzymatic pathways involving GTP fucose pyrophosphorylases (e.g., Fucose-1-phosphate guanylyltransferases) . Its cyclohexylammonium salt form enhances solubility in polar solvents, facilitating its use in biochemical assays and metabolic studies.

Properties

IUPAC Name |

cyclohexanamine;[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13N.C6H13O8P/c2*7-6-4-2-1-3-5-6;1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2*6H,1-5,7H2;2-9H,1H3,(H2,10,11,12)/t;;2-,3+,4+,5-,6-/m..0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMPFZHILABVMA-ZXNJZJEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O.C1CCC(CC1)N.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OP(=O)(O)O)O)O)O.C1CCC(CC1)N.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745520 | |

| Record name | Cyclohexanamine--6-deoxy-1-O-phosphono-alpha-L-galactopyranose (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24333-03-7 | |

| Record name | Cyclohexanamine--6-deoxy-1-O-phosphono-alpha-L-galactopyranose (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis Protocol

-

Protection of L-Fucose :

L-Fucose is selectively protected at the C2 hydroxyl group using benzoyl (Bz) groups to direct phosphorylation at the C1 position. This neighboring group participation ensures regioselectivity. -

Phosphorylation :

The protected fucose reacts with phosphorus oxychloride (POCl₃) in anhydrous pyridine at 0–4°C, forming the monophosphate ester. The reaction is quenched with ice-water, and the crude product is purified via ion-exchange chromatography. -

Deprotection :

The Bz group is removed under mild alkaline conditions (e.g., sodium methoxide in methanol), yielding α-L-fucose 1-phosphate. -

Salt Formation :

The free acid is neutralized with two equivalents of cyclohexylamine in ethanol, precipitating the di(cyclohexylammonium) salt. The product is recrystallized from a methanol-diethyl ether mixture to achieve >98% purity.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 58–63% (15 mmol scale) | |

| Purity Post-Recrystallization | ≥98% (HPLC) | |

| Reaction Time | 48–72 hours |

Enzymatic Phosphorylation Using Fucose Kinase

An alternative approach leverages the salvage pathway of GDP-fucose biosynthesis, where L-fucose is phosphorylated by fucose kinase (FCSK) to form fucose 1-phosphate. This method offers stereochemical precision and avoids harsh reagents.

Biocatalytic Process

-

Enzyme Preparation :

Recombinant FCSK is expressed in E. coli and purified via affinity chromatography. The enzyme exhibits optimal activity at pH 7.5 and 37°C. -

Phosphorylation Reaction :

L-Fucose (100 mM) is incubated with ATP (10 mM), MgCl₂ (5 mM), and FCSK (2 U/mL) in Tris-HCl buffer. The reaction progresses for 12–24 hours, achieving >90% conversion. -

Salt Precipitation :

The reaction mixture is treated with cyclohexylamine (2.2 equivalents) and ethanol (70% v/v) to precipitate the di(cyclohexylammonium) salt. Centrifugation and lyophilization yield a white powder.

Advantages :

Limitations :

Comparative Analysis of Methods

Efficiency and Scalability

Industrial Applications

-

Chemical Synthesis : Preferred for bulk production due to lower costs, despite moderate yields.

-

Enzymatic Method : Used in research settings requiring high-purity, stereochemically defined products.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to produce fucose derivatives.

Reduction: Reduction reactions can convert the compound into different sugar alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the fucose molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various fucose derivatives, sugar alcohols, and substituted fucose compounds, which have applications in biochemical research and pharmaceutical development.

Scientific Research Applications

Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt has a wide range of applications in scientific research:

Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of fucose metabolism.

Biology: The compound is involved in the study of glycosylation processes and the role of fucose in cell signaling and recognition.

Medicine: Research on this compound contributes to the development of therapeutic agents targeting fucose-related metabolic disorders.

Industry: It is used in the synthesis of complex carbohydrates and glycoconjugates for various industrial applications.

Mechanism of Action

The mechanism of action of Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt involves its role as a substrate for fucokinase enzymes. These enzymes catalyze the phosphorylation of fucose, which is a crucial step in the metabolism of fucose-containing glycoconjugates. The compound interacts with specific molecular targets, including glycosyltransferases, which are involved in the biosynthesis of glycoproteins and glycolipids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key differences include:

The α/β anomeric distinction critically alters enzyme-substrate interactions. For instance, β-L-fucose 1-phosphate is explicitly cited as a tool to study GTP fucose pyrophosphorylases, whereas the α-anomer may participate in distinct metabolic steps, such as nucleotide sugar synthesis .

Phosphate-Esterified Sugars with Similar Counterions

Galactose 1-phosphate () shares functional similarities as a phosphorylated sugar but differs in biological impact:

S1P1 Receptor Agonists (Patent Evidence)

While unrelated structurally, sphingosine 1-phosphate (S1P) receptor agonists () share the phosphate-ester functional group. Key contrasts include:

| Property | Alpha-L-(-)-Fucose 1-Phosphate Di(cyclohexylammonium) Salt | S1P1 Agonists (e.g., Patent CN 201610583286.X) |

|---|---|---|

| Biological Target | Metabolic enzymes (e.g., pyrophosphorylases) | S1P1 receptor (immunomodulatory applications) |

| Chemical Class | Monosaccharide phosphate | Tricyclic small molecules |

| Therapeutic Relevance | Research tool for metabolism studies | Drug candidates for autoimmune diseases |

This comparison underscores the functional versatility of phosphate esters, ranging from metabolic intermediates to receptor-targeting therapeutics .

Data Tables

Table 1: Comparative Solubility and Stability

Biological Activity

Alpha-L-(-)-fucose 1-phosphate di(cylohexylammonium) salt is a phosphorylated sugar derivative that plays a critical role in various biological processes, particularly in glycosylation reactions. This compound is essential for the synthesis of fucosylated glycoconjugates, which are involved in numerous physiological and pathological processes. This article reviews the biological activity of this compound, highlighting its applications, mechanisms, and related research findings.

- Molecular Formula : C₁₂H₂₅N₂O₈P

- Molecular Weight : 442.48 g/mol

- Solubility : Soluble in water (50 mg/mL, clear, colorless) .

- Storage Conditions : Recommended to be stored at -20°C .

Alpha-L-(-)-fucose 1-phosphate serves as a substrate for fucosyltransferases (FucTs), enzymes that catalyze the transfer of fucose to glycan structures. This process is crucial for the formation of fucosylated glycans, which are involved in:

- Cell adhesion

- Inflammation responses

- Tumor metastasis

- Developmental processes such as angiogenesis and fertilization .

Glycosylation and Fucosylation

Fucosylation is a key post-translational modification that influences protein function and stability. The activity of fucosyltransferases using Alpha-L-(-)-fucose 1-phosphate as a substrate has been extensively studied. Notably:

- GTP fucose pyrophosphorylase (GFPP) catalyzes the reversible formation of GDP-fucose from GTP and fucose 1-phosphate, facilitating the salvage pathway for free fucose during glycoprotein and glycolipid breakdown .

Case Studies

Several studies have illustrated the biological significance of Alpha-L-(-)-fucose 1-phosphate:

- Fucosylation in Cancer :

- Inflammatory Responses :

- Developmental Biology :

Applications in Research and Industry

This compound is utilized in various research applications:

Q & A

Q. How can researchers optimize the synthesis and purification of α-L-fucose 1-phosphate di(cyclohexylammonium) salt for enzymatic studies?

Methodological Answer: The synthesis of α-L-fucose 1-phosphate derivatives typically involves enzymatic phosphorylation using GTP fucose pyrophosphorylase (FGP), as observed in structurally similar compounds like β-L-fucose 1-phosphate bis(cyclohexylammonium) salt . Purification requires ion-exchange chromatography to separate the phosphorylated product from unreacted substrates. Purity validation via tandem mass spectrometry (e.g., Scripps METLIN database protocols) ensures ≥98% purity, critical for reproducible enzyme kinetics . Solubility in aqueous buffers (e.g., 50 mg/mL in H₂O) must be confirmed to avoid precipitation during assays .

Q. What experimental conditions are critical for studying α-L-fucose 1-phosphate’s role in glycosylation pathways?

Methodological Answer: Maintain strict pH control (6.5–7.5) and temperature (25–37°C) to preserve the compound’s stability, as its phosphate group is susceptible to hydrolysis under acidic or alkaline conditions . Use radiolabeled (³²P) or ¹³C-isotope-labeled analogs (e.g., α-D-[UL-¹³C₆]glucopyranosyl 1-phosphate protocols) to track metabolic incorporation into glycoconjugates via LC-MS/MS . Include negative controls with phosphatase inhibitors (e.g., sodium orthovanadate) to confirm enzymatic specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data when α-L-fucose 1-phosphate acts as both substrate and inhibitor in fucosyltransferase assays?

Methodological Answer: Employ substrate titration curves with varying concentrations (0.1–10 mM) to identify non-competitive inhibition patterns. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd) and distinguish allosteric effects . Cross-validate results with structural analogs (e.g., β-L-fucose 1-phosphate) to assess stereochemical specificity . Data normalization to protein concentration (Bradford assay) and activity controls (e.g., GDP-fucose as a reference substrate) reduces variability .

Q. What strategies are effective for quantifying α-L-fucose 1-phosphate in complex biological matrices, such as cell lysates or serum?

Methodological Answer: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) using hydrophilic interaction liquid chromatography (HILIC) columns improves separation from polar interferents . Derivatization with dansyl hydrazine enhances ionization efficiency for low-abundance detection . Internal standards like ¹³C-labeled analogs (e.g., α-D-[UL-¹³C₆]glucopyranosyl 1-phosphate) correct for matrix effects . Limit of quantification (LOQ) should be validated to ≤1 nM for sensitivity in metabolomic studies .

Structural and Mechanistic Questions

Q. How does the di(cyclohexylammonium) counterion influence the stability and solubility of α-L-fucose 1-phosphate compared to other salts (e.g., sodium or potassium)?

Methodological Answer: The cyclohexylammonium counterion enhances lipid solubility, facilitating membrane permeability in cellular uptake assays . Stability tests under accelerated conditions (40°C, 75% humidity) show di(cyclohexylammonium) salts degrade 20% slower than sodium salts due to reduced hygroscopicity . X-ray crystallography of analogous compounds (e.g., 4-fluorobenzylammonium dihydrogen phosphate) reveals ionic interactions between the ammonium group and phosphate moiety, stabilizing the crystal lattice .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in α-L-fucose 1-phosphate’s enzymatic activity?

Methodological Answer: Standardize synthesis protocols using NMR (¹H/³¹P) to verify structural integrity and quantify residual solvents . Implement kinetic assays with a reference enzyme (e.g., commercially available FGP) to normalize activity across batches . Interlaboratory comparisons using shared reference materials (e.g., METLIN-certified standards) improve reproducibility .

Emerging Applications

Q. What novel methodologies leverage α-L-fucose 1-phosphate to study host-pathogen interactions mediated by fucosylated glycans?

Methodological Answer: Incorporate click chemistry (e.g., azide-modified fucose analogs) with α-L-fucose 1-phosphate to label fucosylated glycans in live cells for fluorescence imaging . Combine with CRISPR-Cas9 knockout models of fucosyltransferase genes (e.g., FUT8) to dissect glycan-mediated adhesion mechanisms . Spatial metabolomics using MALDI-TOF MS maps fucose distribution in tissue sections, linking localization to infectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.